molecular formula C24H17NO B13651558 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline

4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline

Cat. No.: B13651558
M. Wt: 335.4 g/mol
InChI Key: GYMIEOQOEQMNMI-UHFFFAOYSA-N
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Description

Contextualization of Dibenzofuran (B1670420) and N-phenylaniline Derivatives in Organic Electronics

The molecular structure of 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline is a strategic amalgamation of two key functional moieties: dibenzofuran and N-phenylaniline (more broadly, a triphenylamine (B166846) derivative). Each of these components imparts crucial properties to the final molecule.

Dibenzofuran derivatives are well-regarded for their high thermal stability and, critically, their high triplet energy. The triplet energy of a host material is a crucial parameter in phosphorescent OLEDs (PhOLEDs), as it must be higher than that of the phosphorescent dopant (emitter) to ensure efficient energy transfer and prevent quenching of the emission. Dibenzofuran's rigid, planar structure also contributes to good charge carrier mobility.

N-phenylaniline derivatives , which are part of the larger family of triarylamines, are extensively used as hole-transporting materials in organic electronic devices. frontiersin.org Their nitrogen atom with its lone pair of electrons facilitates the movement of positive charge carriers (holes). The non-planar, propeller-like structure of many triphenylamine derivatives helps to prevent crystallization in thin films, leading to morphologically stable devices.

By combining the high triplet energy and electron-transporting potential of the dibenzofuran unit with the excellent hole-transporting capabilities of the N-phenylaniline moiety, a bipolar host material can be created. Bipolar host materials are highly desirable as they can transport both electrons and holes, leading to a more balanced charge injection and recombination within the emissive layer of an OLED, which in turn can enhance device efficiency and lifetime.

Significance of Molecular Architecture in Tailoring Electronic Functionalities

The precise arrangement of atoms and functional groups within an organic semiconductor dictates its electronic properties. In this compound, the linkage between the dibenzofuran and N-phenylaniline units is critical. The connection at the 4-position of the dibenzofuran ring influences the degree of electronic communication between the two moieties.

The steric and electronic interactions between the two components can be fine-tuned to optimize key parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: The HOMO level, largely influenced by the electron-donating N-phenylaniline part, and the LUMO level, influenced by the dibenzofuran part, determine the ease of charge injection from the electrodes and the energy gap of the material.

Triplet Energy (ET): The molecular design aims to keep the triplet energy high, a characteristic inherited from the dibenzofuran core, making it suitable for hosting high-energy (i.e., blue) phosphorescent emitters.

Thermal Stability: The rigidity of the dibenzofuran unit contributes to a high glass transition temperature (Tg) and decomposition temperature (Td), which are essential for the long-term operational stability of electronic devices.

The table below summarizes the general properties sought in the constituent moieties of advanced organic semiconductor materials like this compound.

MoietyDesired PropertiesRationale in Organic Electronics
Dibenzofuran High Triplet Energy (>2.8 eV)Enables efficient energy transfer to blue phosphorescent emitters.
High Thermal Stability (High Tg, Td)Ensures device longevity and stable performance at operating temperatures.
Good Electron MobilityContributes to balanced charge transport.
N-phenylaniline Good Hole MobilityFacilitates efficient injection and transport of holes.
Appropriate HOMO LevelAllows for efficient hole injection from the anode.
Amorphous Film MorphologyPrevents crystallization and ensures device stability.

Overview of Research Trajectories for Organic Semiconductor Constituents

Current research in organic semiconductors is focused on several key areas where molecules like this compound are relevant:

Development of High-Performance Blue OLEDs: Blue emitters are crucial for full-color displays and white lighting. However, stable and efficient blue OLEDs remain a challenge due to the high energies involved. The development of host materials with high triplet energies, like dibenzofuran derivatives, is a primary research focus. acs.orgresearchgate.netnih.gov

Thermally Activated Delayed Fluorescence (TADF) Materials: TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs without the need for heavy metals, theoretically enabling 100% internal quantum efficiency. The design of host materials that are compatible with TADF emitters is an active area of investigation.

Improving Device Lifetime: The operational stability of organic electronic devices is a major hurdle for commercialization. Research into materials with high thermal and morphological stability, such as those incorporating rigid moieties like dibenzofuran, is critical to extending device lifetimes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

4-dibenzofuran-4-yl-N-phenylaniline

InChI

InChI=1S/C24H17NO/c1-2-7-18(8-3-1)25-19-15-13-17(14-16-19)20-10-6-11-22-21-9-4-5-12-23(21)26-24(20)22/h1-16,25H

InChI Key

GYMIEOQOEQMNMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC4=C3OC5=CC=CC=C45

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for Constructing the Dibenzo[b,d]furan Moiety within Complex Molecular Architectures

One of the most common approaches involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. organic-chemistry.orgbiointerfaceresearch.com This can be achieved through the oxidative C-H activation of a diaryl ether, often requiring a palladium(II) catalyst in the presence of an oxidizing agent. Pivalic acid is sometimes used as the reaction solvent to improve reproducibility and yield. organic-chemistry.org Another pathway is the cyclization of ortho-diazonium salts derived from diaryl ethers, which can proceed using a catalyst like palladium acetate (B1210297) in refluxing ethanol. organic-chemistry.orgbiointerfaceresearch.com

Alternative strategies focus on constructing the diaryl ether precursor in situ followed by cyclization. For instance, o-iodophenols can be reacted with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to generate an O-arylated intermediate, which is then cyclized to the dibenzofuran (B1670420) using a palladium catalyst. nih.gov This one-pot, two-step procedure is efficient for creating a variety of substituted dibenzofurans. nih.gov A similar approach utilizes the reaction of 2-bromophenyl acetates with fluoroarenes through a sequence involving ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNA_r). researchgate.net

More recent methods have explored copper-catalyzed cyclization of diaryliodonium salts in water, which provides an efficient route to various dibenzofuran derivatives. acs.org The table below summarizes some key palladium-catalyzed methods for dibenzofuran synthesis.

Precursor TypeCatalyst / ReagentsKey Features
Diaryl EtherPd(OAc)₂ / OxidantIntramolecular C-H activation
o-Iododiaryl EtherPd/CLigand-free conditions
o-Iodophenol + Silylaryl TriflatePd Catalyst / CsFOne-pot, two-step process
Diaryl Ether Diazonium SaltPd(OAc)₂Cyclization in refluxing ethanol

Approaches for Incorporating the N-phenylaniline Unit into Target Compounds

The N-phenylaniline, or diphenylamine (B1679370), unit provides the crucial charge-transporting properties in many organic electronic materials. Its incorporation relies heavily on transition-metal catalyzed C-N cross-coupling reactions. The Buchwald-Hartwig amination is a preeminent method in this context, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an aniline (B41778) derivative.

Copper-catalyzed cross-coupling reactions have also emerged as a cost-effective alternative to palladium-based systems. chemistryviews.org One such method involves the coupling of aryl boronic acids with nitroarenes, using copper(II) acetate with a diphosphine ligand. chemistryviews.org This reaction proceeds under relatively mild conditions and tolerates a range of functional groups. chemistryviews.org Mechanistic studies suggest the reaction proceeds via a nitrosoarene intermediate. chemistryviews.org

The choice of catalyst, ligand, base, and solvent is critical and must be optimized for the specific substrates to achieve high yields. These C-N coupling reactions are fundamental for creating the diarylamine structure that is subsequently attached to the dibenzofuran core.

Advanced Cross-Coupling Reactions in the Synthesis of 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline and Its Analogues

The final step in assembling the target molecule is the formation of the C-N or C-C bond between the dibenzo[b,d]furan and N-phenylaniline fragments. This is typically achieved through a palladium-catalyzed cross-coupling reaction.

The two primary strategies are:

Buchwald-Hartwig Amination: This involves coupling 4-bromodibenzo[b,d]furan with N-phenylaniline (diphenylamine). Alternatively, 4-aminodibenzo[b,d]furan can be coupled with an appropriate aryl halide. This C-N bond-forming reaction is highly efficient and is a standard method for synthesizing triarylamines.

Suzuki Coupling: This C-C bond-forming reaction would involve coupling 4-dibenzo[b,d]furanylboronic acid with an N-phenylaniline derivative bearing a halide or triflate group (e.g., 4-bromo-N-phenylaniline).

The specific precursors for the synthesis of this compound would likely be 4-bromodibenzo[b,d]furan and diphenylamine, linked via a Buchwald-Hartwig amination. The reaction conditions for such a transformation are summarized in the following table.

Reaction TypeDibenzofuran PrecursorAniline PrecursorCatalyst System (Example)Base (Example)Solvent (Example)
Buchwald-Hartwig Amination4-Bromodibenzo[b,d]furanN-phenylanilinePd₂(dba)₃ / XPhosNaOtBuToluene
Suzuki CouplingDibenzo[b,d]furan-4-boronic acid4-Bromo-N-phenylanilinePd(PPh₃)₄K₂CO₃Toluene/Water

Purification and Isolation Techniques for High-Purity Organic Semiconductor Precursors

The performance of organic electronic devices is critically dependent on the purity of the semiconductor material. jku.atresearchgate.net Therefore, rigorous purification of this compound is essential. Several techniques are employed to remove impurities such as unreacted starting materials, catalyst residues, and by-products. emu.edu.tr

Column Chromatography: This is a standard technique used after the initial synthesis to separate the desired product from major impurities based on differential adsorption on a stationary phase like silica (B1680970) gel. emu.edu.tr

Recrystallization: This method relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures. reachemchemicals.com The impure solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out. emu.edu.tr

Train Sublimation: Also known as temperature gradient sublimation, this is a highly effective method for purifying organic semiconductors. jku.atresearchgate.net The material is heated under high vacuum, causing it to sublime and then deposit as a highly pure crystalline solid in a cooler region of the apparatus. jku.at This process is excellent for removing non-volatile impurities and can be repeated multiple times to achieve the required purity for device fabrication. researchgate.net

The effectiveness of these techniques is often monitored by analytical methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Spectroscopic and Structural Analysis Methodologies

Applications of Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline, these methods provide a detailed fingerprint based on the vibrational modes of its constituent parts.

The FT-IR spectrum is expected to be dominated by several key vibrational modes. The N-H stretching vibration of the secondary amine is a characteristic feature and typically appears as a sharp band in the region of 3400-3300 cm⁻¹. The precise position of this band can be indicative of hydrogen bonding interactions within the solid state. Aromatic C-H stretching vibrations from the phenyl, aniline (B41778), and dibenzofuran (B1670420) rings are anticipated to be observed in the 3100-3000 cm⁻¹ range.

The carbon-carbon stretching vibrations within the aromatic rings (ν C=C) typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the diphenylamine (B1679370) moiety is expected around 1360-1250 cm⁻¹. A significant feature in the spectrum is the asymmetric C-O-C stretching of the furan (B31954) ring within the dibenzofuran unit, which is predicted to appear in the 1250-1200 cm⁻¹ range. The corresponding symmetric C-O-C stretch would be found at a lower frequency.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in Raman spectra. Therefore, the aromatic ring stretching modes are expected to be particularly prominent. The symmetric breathing modes of the aromatic rings are also characteristic and would appear in the fingerprint region of the Raman spectrum.

Table 1: Predicted Prominent Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3350 Weak
Aromatic C-H Stretch 3100-3000 3100-3000
Aromatic C=C Stretch 1600-1450 1600-1450
C-N Stretch 1320 1320
Asymmetric C-O-C Stretch 1230 Weak

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure of this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings will appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are determined by the electronic environment and the proximity of neighboring protons. The proton of the N-H group is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of 110-160 ppm. Carbons directly attached to the nitrogen and oxygen atoms will be shifted further downfield due to the electronegativity of these atoms. For instance, the carbons of the dibenzofuran moiety adjacent to the oxygen atom are expected to have distinct chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.5 110 - 150
N-H Proton Variable (broad singlet) -
Quaternary Carbons - 130 - 160

Conformational studies can also be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about the through-space proximity of protons, helping to define the three-dimensional structure and preferred conformation of the molecule in solution.

Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₂₄H₁₇NO), the molecular weight is approximately 335.4 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such aromatic amines and ethers would involve the cleavage of the C-N and C-O bonds.

Key predicted fragments could include:

Loss of a hydrogen atom to form the [M-H]⁺ ion.

Cleavage of the phenyl group from the nitrogen, leading to a fragment corresponding to the 4-(dibenzo[b,d]furan-4-yl)aniline (B6595907) cation.

Fragmentation of the dibenzofuran moiety itself.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 335.13
[M-H]⁺ 334.12
[C₁₈H₁₂NO]⁺ 270.09
[C₁₂H₈O]⁺ 168.06

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy for Investigating Electronic Transitions and Excited States

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are employed to investigate the electronic properties of molecules, including their electronic transitions and behavior in excited states. These properties are particularly relevant for applications in organic electronics.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as dichloromethane, is expected to exhibit strong absorption bands in the ultraviolet and possibly the near-visible region. These absorptions are due to π-π* electronic transitions within the conjugated aromatic system. The presence of the electron-donating amine group and the extended conjugation of the dibenzofuran and phenyl rings will influence the energy of these transitions. Intramolecular charge transfer (ICT) transitions from the donor (diphenylamine) to the acceptor (dibenzofuran) part of the molecule may also be observed.

Upon excitation with an appropriate wavelength of light, the molecule may exhibit photoluminescence (fluorescence). The PL spectrum will show an emission band at a longer wavelength (lower energy) than the absorption bands, a phenomenon known as the Stokes shift. The position and quantum yield of the emission are sensitive to the molecular structure and the solvent environment. For molecules designed for optoelectronic applications, a high photoluminescence quantum yield is often desirable.

Table 4: Predicted Photophysical Properties of this compound in Dichloromethane

Property Predicted Value
Absorption Maximum (λabs) ~350-400 nm
Emission Maximum (λem) ~420-470 nm
Stokes Shift ~70-80 nm

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the nature of the electronic transitions and help in the interpretation of the experimental UV-Vis and PL spectra. mdpi.com

Computational and Theoretical Investigations of Electronic Structure and Charge Dynamics

Density Functional Theory (DFT) Applications for Optimizing Molecular Geometry and Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a robust method for determining the optimized molecular geometry and ground-state electronic structure of molecules like 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. irjweb.comnih.gov These calculations are crucial as the geometric arrangement of the dibenzofuran (B1670420), phenyl, and aniline (B41778) moieties significantly influences the molecule's electronic properties.

The optimized geometry reveals the spatial orientation of the constituent aromatic rings. For instance, the nitrogen atom in the aniline group typically adopts a trigonal planar or near-planar geometry. researchgate.net The dihedral angles between the planes of the different ring systems determine the extent of π-conjugation throughout the molecule, which is a key factor in its charge transport capabilities. DFT calculations provide a foundational understanding of the molecule's stable conformation, which is the starting point for more advanced theoretical analyses.

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Excited State Properties and Electronic Transitions

To understand the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the simulation of excited state properties and electronic transitions. scirp.org By applying TD-DFT, it is possible to calculate the vertical excitation energies, which correspond to the absorption wavelengths in the UV-visible spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. scirp.org

These calculations help to characterize the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule (local excitation, LE) or involve a shift of electron density from one part of the molecule to another (intramolecular charge transfer, ICT). nih.govresearchgate.net The choice of functional is critical in TD-DFT calculations, especially for systems exhibiting charge transfer, with long-range corrected functionals often providing more accurate results. researchgate.net The insights gained from TD-DFT are vital for designing molecules with specific photophysical properties for applications like organic light-emitting diodes (OLEDs).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) in the Context of Charge Carrier Injection and Transport Mechanisms

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the charge carrier injection and transport properties of this compound. The energy of the HOMO level is related to the ionization potential and indicates the molecule's ability to donate an electron (hole transport), while the LUMO energy relates to the electron affinity and the ability to accept an electron (electron transport).

The distribution of the HOMO and LUMO electron densities across the molecule reveals the pathways for charge movement. Typically, in such donor-acceptor type molecules, the HOMO is localized on the electron-donating triphenylamine (B166846) moiety, and the LUMO is situated on the electron-accepting dibenzofuran part. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller HOMO-LUMO gap generally corresponds to easier excitation and can be indicative of higher reactivity.

Calculated FMO Energies
ParameterEnergy (eV)
HOMO-5.5 to -6.0
LUMO-2.0 to -2.5
Energy Gap (Eg)3.0 to 4.0

Natural Bond Orbital (NBO) Analysis for Elucidating Intramolecular Charge Transfer and Delocalization Pathways

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular charge transfer (ICT) and electron delocalization pathways within this compound. nih.gov NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of these interactions in terms of stabilization energy. acadpubl.eu

By analyzing the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings, NBO can pinpoint the specific hyperconjugative interactions that contribute to the stability of the molecule. acadpubl.eu This analysis reveals the extent of electronic communication between the dibenzofuran, phenyl, and aniline fragments. The results of NBO analysis are crucial for understanding how the molecular structure facilitates charge separation and transport, which are fundamental processes in organic electronic devices.

Theoretical Modeling of Charge Transport Pathways and Mobility within Organic Semiconductor Films

Theoretical modeling of charge transport in organic semiconductor films composed of molecules like this compound is essential for predicting device performance. This modeling often assumes that charge transport occurs through a hopping mechanism between adjacent molecules in the solid state. nih.gov The charge transfer integral (electronic coupling) and site energy differences between neighboring molecules are key parameters that govern the charge hopping rate.

Prediction of Triplet Energy Levels and Their Relevance in Organic Electroluminescence Systems

In the context of organic electroluminescence, particularly in phosphorescent OLEDs (PhOLEDs), the triplet energy level (T1) of the host material is a critical parameter. For this compound, if it is to be used as a host material, its triplet energy must be sufficiently high to prevent back energy transfer from the phosphorescent dopant. mdpi.com

Computational methods, including TD-DFT, can be used to predict the triplet energy levels. mdpi.com The calculated triplet energy for dibenzofuran-based host materials is often found to be high, making them suitable for hosting blue phosphorescent emitters. mdpi.com Accurate prediction of the T1 level is crucial for the rational design of host materials that can efficiently confine the triplet excitons on the guest emitter, leading to high electroluminescence efficiency.

Integration of 4 Dibenzo B,d Furan 4 Yl N Phenylaniline in Organic Electronic Systems

Role as a Constituent in Multi-Component Organic Semiconductor Blends

In multi-component organic semiconductor blends, 4-(dibenzo[b,d]furan-4-yl)-N-phenylaniline is anticipated to function primarily as a hole-transporting or host material. The triphenylamine (B166846) core is a well-known hole-transporting unit, valued for its stable cationic state and good charge mobility. The dibenzofuran (B1670420) moiety, on the other hand, is recognized for its wide bandgap and high triplet energy, making it a suitable component for host materials in phosphorescent OLEDs.

When blended with other organic semiconductors, this compound could contribute to:

Improved Hole Transport: The arylamine component is expected to facilitate the efficient transport of holes from the anode or hole-injection layer towards the emissive layer.

Energy Transfer: When used as a host in a blend with an emissive dopant, the dibenzofuran unit's high triplet energy would be crucial for facilitating efficient Förster or Dexter energy transfer to the guest emitter, preventing energy back-transfer and quenching.

Morphological Stability: The rigid structure of the dibenzofuran unit can contribute to the formation of stable amorphous films, which is essential for preventing crystallization and ensuring the long-term operational stability of the device.

The performance of such blends would be highly dependent on the miscibility of the components and the resulting film morphology.

Rational Design Principles for Host Materials in Organic Light-Emitting Diodes (OLEDs) Utilizing Arylamine Derivatives

The design of efficient host materials for OLEDs, particularly for phosphorescent emitters, is guided by several key principles. Utilizing arylamine derivatives like this compound as a host material framework involves considering the following:

High Triplet Energy (ET): To ensure efficient energy transfer to the phosphorescent dopant and prevent triplet exciton (B1674681) quenching, the host material must possess a triplet energy level higher than that of the dopant. The dibenzofuran moiety is known to contribute to a high ET.

Balanced Charge Transport: An ideal host material should exhibit balanced electron and hole transport to ensure that the charge recombination zone is located within the emissive layer, maximizing emission efficiency. While the triphenylamine unit promotes hole transport, modifications to the molecular structure, such as the inclusion of electron-withdrawing groups on the dibenzofuran or phenyl rings, might be necessary to enhance electron transport.

Electrochemical and Thermal Stability: The host material must be electrochemically stable under the operating voltage of the OLED to ensure a long device lifetime. A high glass transition temperature (Tg) is also desirable for morphological stability during device operation. The rigid, fused-ring structure of dibenzofuran generally imparts good thermal stability.

Appropriate HOMO and LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host must be aligned with those of the adjacent charge-transporting layers to minimize the energy barriers for charge injection.

A derivative, 4-(dibenzo[b,d]furan-3-yl)-N,N-bis(4-vinylphenyl)aniline, has shown high thermal stability with a decomposition temperature of 427°C and a hole mobility of 2.44 × 10⁻⁴ cm² V⁻¹ s⁻¹, highlighting the potential of this class of materials.

Strategies for Dopant Incorporation and Concentration Optimization within Emissive Layers

The incorporation of emissive dopants within a host matrix like this compound is a critical step in the fabrication of efficient OLEDs. The concentration of the dopant must be carefully optimized to balance several competing factors:

Incomplete Energy Transfer: At very low dopant concentrations, the distance between host and guest molecules may be too large for efficient energy transfer, leading to a significant portion of excitons decaying on the host molecules, resulting in host emission and lower device efficiency.

Concentration Quenching: At high dopant concentrations, aggregation of dopant molecules can occur, leading to self-quenching of excitons and a decrease in luminescence efficiency.

Charge Trapping: Dopant molecules can act as charge traps. At optimal concentrations, this can be beneficial for promoting charge recombination on the dopant. However, excessive concentrations can lead to charge imbalance and reduced device performance.

The optimal doping concentration is typically in the range of a few percent to around 20% by weight, depending on the specific host-dopant system and the energy transfer mechanism.

FactorEffect of Low Dopant ConcentrationEffect of High Dopant Concentration
Energy Transfer Inefficient, leading to host emissionEfficient, but at risk of self-quenching
Luminescence Efficiency Sub-optimal due to incomplete energy transferDecreased due to concentration quenching
Charge Transport Minimal impactCan be affected by charge trapping at dopant sites

Interface Engineering and Multi-Layer Device Architecture Considerations for Enhanced Charge Management

Effective charge management in a multi-layer OLED is crucial for high performance. The interfaces between different organic layers, and between the organic layers and the electrodes, play a pivotal role in charge injection and transport. When incorporating a layer of this compound, several interface engineering strategies can be considered:

Hole Injection Layers (HILs) and Electron Injection Layers (EILs): The use of dedicated HILs and EILs can reduce the energy barrier for charge injection from the anode and cathode, respectively. The choice of these layers should be made to ensure good energy level alignment with the HOMO and LUMO of the this compound layer.

Interlayers: Thin insulating layers can be introduced at the electrode-organic interface to improve charge injection by creating a favorable interfacial dipole.

Graded Interfaces: Creating a mixed interface by co-evaporating adjacent layers can smooth the energy landscape and facilitate more efficient charge transport across the heterojunction.

Charge Blocking Layers: Employing electron-blocking layers (EBLs) and hole-blocking layers (HBLs) on either side of the emissive layer can confine charge carriers and excitons within the emissive zone, preventing them from reaching the electrodes and being non-radiatively quenched.

The typical multi-layer architecture for an OLED is as follows:

LayerFunction
SubstrateProvides mechanical support (e.g., glass, flexible plastic)
AnodeInjects holes (e.g., Indium Tin Oxide - ITO)
Hole Injection Layer (HIL)Facilitates hole injection from the anode
Hole Transport Layer (HTL)Transports holes to the emissive layer
Emissive Layer (EML)Site of electron-hole recombination and light emission
Hole Blocking Layer (HBL)Prevents holes from leaking into the ETL
Electron Transport Layer (ETL)Transports electrons to the emissive layer
Electron Injection Layer (EIL)Facilitates electron injection from the cathode
CathodeInjects electrons (e.g., Aluminum, Calcium)

Influence of Molecular Design on Carrier Injection Efficiency and Recombination Zone Localization within Device Stacks

The molecular design of this compound directly influences its electronic properties and, consequently, the carrier injection efficiency and the location of the recombination zone within an OLED.

Carrier Injection Efficiency: The efficiency of hole injection into this material will be determined by the energy difference between its HOMO level and the work function of the anode (or the HOMO of the HIL). Similarly, electron injection efficiency is governed by the energy difference between its LUMO level and the work function of the cathode (or the LUMO of the EIL). The arylamine moiety typically leads to a relatively high HOMO level, facilitating hole injection, while the dibenzofuran unit contributes to a wide bandgap.

Recombination Zone Localization: The location where electrons and holes recombine to form excitons is critically dependent on the relative charge carrier mobilities of the materials in the device stack. The triphenylamine component is known for good hole mobility. If the electron mobility of this material is significantly lower, the recombination zone may be localized near the interface with the electron-transporting layer. Conversely, if electron mobility is comparable or higher, the recombination zone could be broader and more centered within the emissive layer, which is often desirable for improved device stability and efficiency. researchgate.net The molecular structure can be tuned to balance charge transport; for instance, introducing electron-deficient moieties could enhance electron mobility.

Mechanistic Studies of Charge Carrier Behavior

Investigation of Hole and Electron Transport Characteristics within Thin Film Morphologies

The molecular architecture of 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline, featuring a nitrogen-rich triphenylamine (B166846) group, inherently designates it as a p-type (hole-transporting) material. The triphenylamine core provides a delocalized highest occupied molecular orbital (HOMO), which facilitates the movement of holes under an applied electric field. In thin-film morphologies, which are characteristic of OLED fabrication, the transport of charge carriers is governed by a hopping mechanism between adjacent molecules.

Theoretical and experimental studies on related compounds demonstrate that the inclusion of a furan (B31954) or dibenzofuran (B1670420) unit can enhance charge transport properties. For instance, furan-based molecules have been shown to possess better π-conjugation compared to their thiophene-based counterparts, leading to higher hole mobility. rsc.orgresearchgate.net The rigid and planar structure of the dibenzofuran unit, coupled with the propeller-like structure of the triphenylamine, allows for effective intermolecular orbital overlap necessary for efficient charge hopping, while simultaneously disrupting crystallization to form stable amorphous films.

While specific electron mobility data for this compound is not extensively reported, its primary function in many device architectures is hole transport. The electron affinity of triphenylamine derivatives is generally low, making them more suitable as hole conductors. frontiersin.org However, derivatives incorporating dibenzofuran have been engineered as n-type hosts, indicating that the electronic properties can be tuned. rsc.orgresearchgate.net The hole mobility (µh) is a critical parameter, and studies on closely related positional isomers provide valuable insight. A cross-linked derivative of the 3-isomer, 4-(dibenzo[b,d]furan-3-yl)-N,N-bis(4-vinylphenyl)aniline (3-CDTPA), exhibits a respectable hole mobility of 2.44 × 10⁻⁴ cm² V⁻¹ s⁻¹. Furthermore, oligomeric hole transport materials (HTMs) that extend π-conjugation using dibenzofuran units have achieved even higher hole mobilities, with doped films reaching up to 9.1 × 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com

Table 1: Charge Transport Properties of Related Dibenzofuran-Based Materials


CompoundHole Mobility (μh)Measurement ConditionReference
3-CDTPA (isomer derivative)2.44 × 10⁻⁴ cm² V⁻¹ s⁻¹Not specified rsc.org
tDBF (oligomer)9.1 × 10⁻³ cm² V⁻¹ s⁻¹Doped film researchgate.net

Analysis of Energy Transfer Processes between Host and Guest Molecules in Emissive Systems

In phosphorescent OLEDs (PhOLEDs), this compound often serves as a host material for an emissive guest (dopant). The primary function of the host is to efficiently harvest electrical energy by forming excitons (electron-hole pairs) and then transfer that energy to the guest molecules, which subsequently emit light. The efficiency of this energy transfer is paramount for high-performance devices.

Two primary mechanisms govern this host-to-guest energy transfer:

Exciton (B1674681) Dynamics and Radiative/Non-Radiative Recombination Pathways in Organic Devices

Radiative Recombination:

Fluorescence: The spin-allowed decay of a singlet exciton (S1 → S0), which is a fast process.

Phosphorescence: The spin-forbidden decay of a triplet exciton (T1 → S0), which is a much slower process. As a host material, its own emission is generally undesirable as energy should be transferred to the guest.

Non-Radiative Recombination:

Internal Conversion (IC): A spin-allowed transition between electronic states of the same multiplicity (e.g., S1 → S0) without light emission, where energy is dissipated as heat (vibrations).

Intersystem Crossing (ISC): A spin-forbidden transition between electronic states of different multiplicities (e.g., S1 → T1). In host materials for PhOLEDs, this process is essential for converting singlet excitons into triplets, which can then be transferred to the phosphorescent guest.

Vibrational Relaxation: The dissipation of excess vibrational energy within an electronic state. Rigid molecular structures, such as the dibenzofuran unit, help to suppress vibrational relaxation pathways, which can increase the probability of radiative decay. researchgate.netrsc.org The relative rates of these processes dictate the fate of the exciton. The "energy gap law" suggests that the rate of non-radiative decay decreases as the energy gap between the initial and final electronic states increases. researchgate.netTherefore, materials with a large S1-S0 energy gap tend to be more fluorescent. For host materials, a high triplet energy is crucial not only for energy transfer but also for minimizing non-radiative decay from its own triplet state, ensuring that the exciton has a long enough lifetime to be transferred to the guest emitter. researchgate.netThe location where excitons recombine within the device, known as the exciton recombination zone, also significantly impacts device performance and can be influenced by the choice of adjacent charge transport layers. nih.gov

Impact of Molecular Packing and Intermolecular Interactions on Charge Carrier Mobility and Device Stability

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by the collective behavior of molecules in the solid state. For this compound, its molecular packing and intermolecular interactions in thin films are critical determinants of charge carrier mobility and the operational stability of the device.

The molecule's structure features a non-planar triphenylamine core, often described as having a "propeller blade" disposition of its aryl rings. nih.govThis twisted geometry inhibits strong, ordered π-π stacking that would lead to crystallization. The formation of a stable amorphous glass is highly desirable for OLEDs as it prevents the formation of grain boundaries that can act as traps for charge carriers and degrade device performance over time.

Furthermore, the inherent chemical stability of the molecule is crucial for device longevity. The dibenzofuran and phenylamine moieties are robust aromatic structures. A derivative of the 3-isomer, 3-CDTPA, demonstrates exceptional thermal stability, with a decomposition temperature (Td) of 427°C, highlighting the robustness of the dibenzofuran-triphenylamine scaffold. This high thermal stability is essential to withstand the temperatures involved in vacuum deposition during manufacturing and the heat generated during device operation.

Table 2: Thermal Properties of a Related Dibenzofuran-Triphenylamine Derivative


CompoundPropertyValueSignificanceReference
3-CDTPADecomposition Temperature (Td)427 °CHigh thermal stability for device longevity rsc.org

Study of Positional Isomerism Effects on Electronic Characteristics and Device Functionality

Positional isomerism, which refers to compounds with the same molecular formula but different arrangements of substituent groups on the aromatic core, can have a profound impact on the material's properties. In the case of dibenzofuran-yl-phenylaniline, the point of connection of the dibenzofuran unit to the phenylaniline core (e.g., at the 2, 3, or 4-position of the dibenzofuran) significantly alters the electronic and photophysical characteristics.

Studies on analogous systems, such as triazine-dibenzofuran compounds, have systematically demonstrated that varying the substitution position of the dibenzofuran moiety directly affects the molecule's electrochemical and photophysical properties. rsc.orgresearchgate.netThis is because the linkage position changes the extent of π-conjugation and the spatial distribution of the HOMO and LUMO (lowest unoccupied molecular orbital).

These changes manifest in several key parameters:

HOMO/LUMO Energy Levels: The isomerism affects the energy levels, which in turn influences the efficiency of charge injection from the electrodes and the charge balance within the device.

Triplet Energy (ET): The triplet energy can be tuned by the substitution position. This is critically important when the molecule is used as a host, as the ET must be matched appropriately with the guest emitter.

The existence of distinct isomers such as 4-(dibenzo[b,d]furan-2-yl)-N-phenylaniline and 4-(dibenzo[b,d]furan-3-yl)-aniline as commercially available OLED intermediates underscores the practical importance of this structural variation. The selection of a specific isomer, such as the 4-yl variant, is a deliberate molecular design choice to achieve a specific set of electronic properties optimized for a particular role within an organic electronic device.

Future Research Directions and Advanced Materials Concepts

Exploration of Novel Structural Modifications for Tunable Electronic and Optoelectronic Functionality

Future research will heavily concentrate on the rational design and synthesis of new derivatives to precisely control their electronic and optical properties. Molecular engineering has proven to be an effective strategy for fine-tuning material characteristics. rsc.org The core structure of 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline offers multiple sites for modification. Key strategies include:

Varying Substitution Positions: Altering the connection points on the dibenzofuran (B1670420) or phenyl rings can significantly impact molecular geometry, energy levels, and film-forming ability, leading to improved device performance. rsc.org

Extending π-Conjugation: Introducing π-bridges, such as additional p-methoxyaniline-substituted dibenzofurans, can extend the conjugated system. nih.govnih.gov This strategy has been shown to deepen HOMO energy levels, increase hole mobility, and enhance thermal stability. nih.govnih.gov

Introducing Donor-Acceptor Groups: The inherent donor-acceptor (D-A) nature of the molecule can be amplified by attaching strong electron-donating or electron-withdrawing groups. This approach allows for the tuning of the intramolecular charge transfer (ICT) character, which directly influences the absorption and emission wavelengths. By destabilizing energy levels, these modifications can reduce the energy gap and enhance chemical reactivity. nih.gov

Symmetrical and Asymmetrical Design: Creating chromophores with two triphenylamine (B166846) (TPA) moieties symmetrically coupled to a central benzodifuran (BDF) unit has been shown to produce strong electronic interactions and high fluorescence quantum yields. nih.gov Exploring similar symmetrical designs or intentionally creating asymmetrical structures based on the dibenzofuran core could yield novel properties.

The table below illustrates how specific structural modifications can influence key material properties, based on findings from related dibenzofuran and triphenylamine compounds.

Modification Strategy Target Property Anticipated Outcome Supporting Principle
Extending π-conjugation with additional dibenzofuran unitsHole MobilityIncreaseEnhanced intermolecular orbital overlap and charge delocalization. nih.govnih.gov
Varying substitution points of the phenylaniline groupEnergy Level MatchingOptimized HOMO/LUMO levels for better charge injection/extraction.Isomeric changes alter molecular packing and electronic structure. rsc.org
Attaching electron-withdrawing groups (e.g., cyano, fluorine)Emission WavelengthBlue-shift in emissionDeepens HOMO/LUMO levels, widening the energy gap.
Attaching electron-donating groups (e.g., methoxy)Light AbsorptionRed-shift in absorptionRaises HOMO level, narrowing the energy gap and enhancing ICT. nih.gov

Development of Advanced Computational Models for Predictive Material Design and Performance Optimization

To accelerate the discovery of new materials, advanced computational modeling will play a crucial role. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are essential tools for predicting the properties of yet-to-be-synthesized molecules. These models can accurately forecast:

Molecular Geometries: Optimized ground-state and excited-state geometries.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for assessing charge injection and transport capabilities. researchgate.net

Optical Properties: Absorption and emission spectra, allowing for the pre-screening of candidates for specific color applications in OLEDs or for optimal light harvesting in photovoltaics.

A key future direction is the development of models that can predict not just the properties of a single molecule, but also the characteristics of the material in its solid state. A model for predicting the distribution of dibenzofuran congeners has been developed based on a simplified chemical mechanism, demonstrating the potential for predictive accuracy. nih.gov Future models will need to account for intermolecular interactions, molecular packing, and their influence on charge mobility and device performance, thereby guiding synthetic chemists toward targets with the highest probability of success.

Integration into Emerging Organic Electronic Platforms Beyond Traditional OLEDs

While this compound and its analogues are known as OLED intermediates, a major area of future research is their application in other emerging electronic platforms. The favorable electronic properties of dibenzofuran and triphenylamine derivatives make them strong candidates for:

Perovskite Solar Cells (PSCs): The tunability of their energy levels, high hole mobility, and good film-forming capabilities are highly desirable for Hole Transporting Materials (HTMs) in PSCs. rsc.org Dibenzofuran-based HTMs have already been used to achieve impressive power conversion efficiencies of over 23%. rsc.org The development of derivatives of this compound could lead to low-cost, efficient, and stable HTMs. nih.govmdpi.comrsc.org

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the dibenzofuran core combined with the charge-transporting nature of the triphenylamine moiety is conducive to forming highly ordered thin films, a prerequisite for efficient charge transport in OFETs. nih.gov Research has shown that cyclic triphenylamine dimers can form highly crystalline films and exhibit high charge carrier mobilities and on/off ratios. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Molecules with strong electron-donating arylamine groups are often designed as donors in the D-π-A architecture of organic dyes for DSSCs. nih.gov

Organic Photovoltaics (OPVs): The development of materials containing furan (B31954) or benzodifuran building blocks has led to promising power conversion efficiencies in OPVs, highlighting the potential of this chemical class. rsc.org

Investigation of Solid-State Organization and Morphology Control for Enhanced Device Performance

The performance of an organic electronic device is determined not only by the intrinsic properties of the molecule but also by the morphology of the thin film. semanticscholar.orgresearchgate.net Future work must focus on understanding and controlling the solid-state organization of this compound derivatives. Research has shown that morphological defects and misalignment of crystalline grains can completely obscure a material's intrinsic charge transport properties. rsc.org

Key research objectives in this area include:

Guiding Self-Assembly: Designing molecules with specific steric or interactive groups that promote favorable intermolecular packing (e.g., π-π stacking) for efficient charge transport. For instance, constructing additional triphenylamine "propeller" structures can help modulate film morphology, leading to denser films. nih.govnih.govmdpi.com

Controlling Crystallinity: Investigating how molecular structure influences the degree of crystallinity in thin films. Cyclic molecules, for example, have been shown to form more crystalline films compared to their linear counterparts, resulting in significantly improved FET performance. nih.gov

Process-Morphology Relationships: Studying how solution-based processing techniques (e.g., spin-coating, blade-coating) and parameters (e.g., solvent, temperature, additives) can be manipulated to control film microstructure and enhance electronic transport properties. semanticscholar.orgrsc.orgnih.gov

Synergistic Approaches Combining Synthetic Chemistry, Advanced Characterization, and Theoretical Modeling

The most rapid and effective progress will be achieved through a synergistic approach that integrates synthesis, characterization, and theory. researchgate.net This integrated workflow allows for a continuous feedback loop:

Design & Modeling: Theoretical calculations are used to predict the properties of novel target molecules, identifying the most promising candidates. researchgate.net

Synthesis: Organic chemists synthesize the target molecules using efficient and scalable routes. nih.gov

Characterization & Device Fabrication: The synthesized materials are subjected to extensive characterization (photophysical, electrochemical, thermal) and fabricated into devices to measure their real-world performance. nih.govmdpi.com

Analysis & Refinement: The experimental results are compared with theoretical predictions. Discrepancies and new insights are used to refine the computational models and inform the design of the next generation of materials.

This holistic approach, which connects molecular design to material properties and ultimately to device performance, provides a powerful paradigm for the rational development of advanced materials based on the this compound framework. nih.govnih.gov

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm aromatic proton environments and substituent positions. For example, dibenzofuran protons resonate at δ 7.2–8.3 ppm, while aniline protons appear at δ 6.8–7.1 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₁₇NO).
  • FT-IR : Identifies N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
    Cross-validation with computed SMILES/InChI descriptors ensures structural accuracy .

How should researchers resolve contradictions in spectroscopic data when impurities are present?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions.
  • HPLC-PDA/MS : Detects low-abundance impurities (e.g., unreacted boronic acid or homocoupling byproducts).
  • Recrystallization : Use gradient solvent systems (e.g., DCM/hexane) to isolate pure fractions.
    For persistent ambiguities, computational tools like DFT can model expected spectra and compare them with experimental data .

What are the key applications of this compound in materials science?

Basic
This compound is explored as a hole-transport material in OLEDs due to its rigid, planar dibenzofuran core, which enhances charge mobility. Its extended π-conjugation also makes it a candidate for organic semiconductors or light-emitting layers .

What computational methods are used to predict the electronic properties of dibenzofuran-aniline derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess charge injection barriers. For example, the dibenzofuran moiety typically lowers LUMO levels, improving electron transport.
  • Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra to guide optoelectronic applications.
  • Molecular Dynamics (MD) : Simulates thin-film morphology to correlate structure with device performance .

How does the solubility profile of this compound influence purification strategies?

Basic
The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves in toluene or DCM. Recrystallization using DCM/hexane gradients effectively removes hydrophobic byproducts. For scale-up, column chromatography with silica gel and a non-polar mobile phase is recommended .

What strategies mitigate degradation during storage of dibenzofuran-based compounds?

Q. Advanced

  • Inert Atmosphere Storage : Prevents oxidation of the aniline moiety under argon or nitrogen.
  • Light Sensitivity : Amber vials or foil wrapping avoid photo-degradation of the conjugated system.
  • Lyophilization : For hygroscopic samples, freeze-drying reduces hydrolysis risks.
    Stability assays (e.g., accelerated aging at 40°C/75% RH) help determine optimal storage conditions .

How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

Q. Advanced

  • ²H-Labeling : Tracking deuterium at the aniline N-H position via NMR reveals proton exchange kinetics in catalytic cycles.
  • ¹³C-Labeled Dibenzofuran : Clarifies coupling regioselectivity in Suzuki reactions.
    Synthetic routes for labeled derivatives often use deuterated solvents or isotopically enriched boronic acids .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

  • Exothermic Reactions : Controlled addition of reagents and jacketed reactors prevent thermal runaway in large-scale Suzuki couplings.
  • Catalyst Recovery : Immobilized Pd catalysts or aqueous biphasic systems reduce metal contamination.
  • Cost Optimization : Replacing tris(o-tolyl)phosphine with cheaper ligands (e.g., SPhos) without compromising yield .

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